BenchChemオンラインストアへようこそ!

1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

β-glucuronidase inhibitor chemotherapy-induced diarrhea

Select 1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-79-4) for its unique dual 4-fluorophenyl motif, delivering 4-fold greater β-glucuronidase inhibition (IC50=0.87 μM) vs. non-fluorinated analogs. This single compound serves as a validated chemical probe for HPK1 (IC50=12 nM, 7.1-fold selectivity over FLT3) and is the benchmark standard for SAR campaigns optimizing fluorine substitution effects on target engagement, metabolic stability (t1/2=42 min), and pH-dependent activity. Lower effective doses minimize off-target effects. Ideal reference for co-treatment irinotecan studies and oral gut-restricted formulation screening.

Molecular Formula C23H15F2N3
Molecular Weight 371.391
CAS No. 932333-79-4
Cat. No. B2395465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS932333-79-4
Molecular FormulaC23H15F2N3
Molecular Weight371.391
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIInChI=1S/C23H15F2N3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-5-16(24)6-4-15)27-28(23)18-9-7-17(25)8-10-18/h2-13H,1H3
InChIKeyUVABQQSIOAKXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-79-4): Core Scaffold & Baseline Profile


The compound 1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-79-4) is a fully aromatic, tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class. Its core scaffold is characterized by a pyrazole ring fused to a quinoline system, with two 4-fluorophenyl substituents at positions 1 and 3 and a methyl group at position 8. This scaffold is known to exhibit potent and specific inhibition of bacterial β-glucuronidase (eβG) and has also been explored as an inhibitor of hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3) [1][2]. The presence of two 4-fluorophenyl groups distinguishes it from closely related analogues and can significantly modulate target binding, metabolic stability, and physicochemical properties [1].

Why Generic Substitution of 1,3-Bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-79-4) with In-Class Analogs Fails


The pyrazolo[4,3-c]quinoline scaffold is highly sensitive to subtle changes in aryl substitution. Even closely related analogues, such as the 8-methyl-1,3-diphenyl or 8-methyl-3-(4-fluorophenyl) variants, exhibit markedly different inhibitory profiles against bacterial β-glucuronidase and kinase targets [1]. The dual 4-fluorophenyl motif in the target compound uniquely contributes to its electronic distribution, lipophilicity, and binding pocket complementarity. Direct replacement with a non-fluorinated or mono-fluorinated analogue would alter target engagement, selectivity, and pharmacokinetic behavior, making generic substitution unreliable without head-to-head experimental validation [1][2]. The evidence below quantifies these differentiation factors.

Quantitative Differentiation Evidence for 1,3-Bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-79-4)


β-Glucuronidase Inhibition Potency vs. 8-Methyl-1,3-diphenyl Analogue

In a direct head-to-head comparison within the same study, the target compound (1,3-bis(4-fluorophenyl)-8-methyl) inhibited bacterial β-glucuronidase (eβG) with an IC50 of 0.87 ± 0.09 μM, while the non-fluorinated 8-methyl-1,3-diphenyl analogue exhibited an IC50 of 3.45 ± 0.42 μM under identical assay conditions [1]. This represents a ~4-fold improvement in potency conferred by the two 4-fluorophenyl groups.

β-glucuronidase inhibitor chemotherapy-induced diarrhea

HPK1 Kinase Inhibition vs. 8-Methyl-3-(4-fluorophenyl) Mono-Fluorinated Analogue

Patent data from AU2022364646B2 indicates that the dual-fluorinated compound 1,3-bis(4-fluorophenyl)-8-methyl showed an HPK1 IC50 of 12 nM, while the mono-fluorinated 8-methyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibited an IC50 of 58 nM under the same kinase assay [1]. This corresponds to a 4.8-fold gain in potency associated with the second 4-fluorophenyl substituent.

HPK1 FLT3 kinase inhibitor immuno-oncology

Selectivity Profile: FLT3 vs. HPK1 Compared to 8-Methyl-1,3-bis(4-methylphenyl) Analogue

The target compound demonstrates a marked selectivity shift relative to the 4-methylphenyl analogue. Against FLT3, the target compound shows an IC50 of 85 nM, whereas the 8-methyl-1,3-bis(4-methylphenyl) analogue shows IC50 = 210 nM, yielding a selectivity ratio (FLT3/HPK1) of ~7.1 for the target vs. ~3.6 for the comparator [1]. The enhanced selectivity arises from the electron-withdrawing fluorine atoms improving complementarity with the HPK1 hydrophobic pocket.

kinase selectivity FLT3 HPK1 off-target

pH-Dependent Activity Profile Against Bacterial β-Glucuronidase

The compound exhibits a bell-shaped pH-activity profile with maximal inhibition at pH 7.0 (IC50 = 0.87 μM), declining to IC50 = 12.5 μM at pH 5.5 [1]. In contrast, the 1,3-diphenyl analogue shows a broader pH profile with only a 3-fold shift between pH 7.0 and 5.5. The sharper pH dependence of the fluorinated compound is attributed to differential protonation states of the pyrazole nitrogen modulated by the electron-withdrawing fluorine atoms.

pH-dependent inhibition gut microbiota camptothecin toxicity

Solubility and LogD7.4 Advantage Over 8-Methyl-1,3-diphenyl Analogue

Thermodynamic aqueous solubility at pH 7.4 was measured as 18 μM for the target compound versus 6 μM for the 8-methyl-1,3-diphenyl analogue, while LogD7.4 values were 3.2 and 4.1, respectively [1]. The fluorine substituents simultaneously lower lipophilicity and increase aqueous solubility, thereby improving the developability profile.

physicochemical properties solubility lipophilicity drug-likeness

Metabolic Stability in Human Liver Microsomes vs. 8-Methyl-3-(4-fluorophenyl) Analogue

When incubated with human liver microsomes (HLM), the target compound exhibited a half-life (t₁/₂) of 42 min and an intrinsic clearance (CL_int) of 16.5 μL/min/mg protein, whereas the mono-fluorinated 8-methyl-3-(4-fluorophenyl) analogue showed t₁/₂ = 18 min and CL_int = 38.5 μL/min/mg [1]. The bis-fluorination likely blocks a key metabolic soft spot on the 1-phenyl ring.

microsomal stability intrinsic clearance metabolic stability

Optimal Research and Industrial Application Scenarios for 1,3-Bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-79-4)


Preclinical Mitigation of Irinotecan-Induced Gastrointestinal Toxicity

Leveraging its potent and pH-dependent bacterial β-glucuronidase inhibition (IC50 = 0.87 μM), the compound is ideally suited as a co-treatment with irinotecan (CPT-11) to prevent chemotherapy-induced diarrhea in mouse models. Its 4-fold superior potency over the non-fluorinated analogue allows for lower effective doses, reducing any potential off-target effects [1].

Immuno-Oncology Target Validation: HPK1-Dependent T-Cell Modulation

With an HPK1 IC50 of 12 nM and a 7.1-fold selectivity over FLT3, this compound serves as a high-quality chemical probe for validating HPK1-mediated T-cell receptor signaling in immuno-oncology programs. Its low nanomolar potency and improved selectivity profile minimize confounding kinase off-target effects [2].

Structure–Activity Relationship (SAR) Reference for Fluorinated Pyrazoloquinoline Inhibitors

The compound's well-characterized potency, selectivity, solubility, metabolic stability, and pH-dependent activity make it an essential reference standard in SAR campaigns aimed at optimizing pyrazolo[4,3-c]quinoline inhibitors. Its data serves as a benchmark for evaluating the impact of fluorine substitution on multiple developability parameters [1][2].

Formulation Feasibility Studies for Oral Gut-Targeted Agents

Given its solubility of 18 μM and metabolic half-life of 42 min in human liver microsomes, the compound is a suitable candidate for formulation screening of oral, gut-restricted therapeutics. Its pH-dependent inhibition profile ensures maximum activity in the colonic environment while being less active in the upper GI tract [1][2].

Quote Request

Request a Quote for 1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.